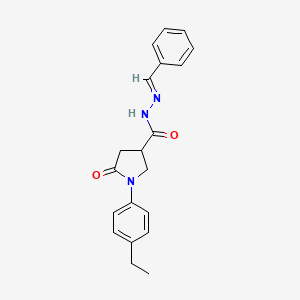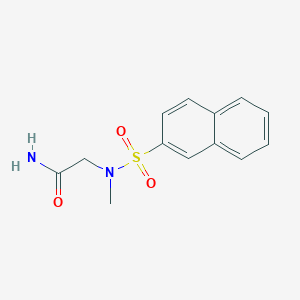
N'-benzylidene-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzylidene-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbohydrazide, commonly known as BEPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BEPC belongs to the class of hydrazones and has been found to possess various biological properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
Mécanisme D'action
The exact mechanism of action of BEPC is not fully understood. However, it has been suggested that BEPC exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth. BEPC has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
BEPC has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. BEPC has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, BEPC has been found to exhibit antibacterial activity against various bacterial strains by inhibiting bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BEPC is its relatively simple synthesis method, which can be achieved in high yield. Furthermore, BEPC has been found to possess various biological properties, making it a promising candidate for the development of new drugs. However, one of the limitations of BEPC is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, more studies are needed to fully understand the mechanism of action of BEPC and its potential side effects.
Orientations Futures
There are several future directions for the study of BEPC. One potential direction is the development of new drugs based on the structure of BEPC. Furthermore, more studies are needed to fully understand the mechanism of action of BEPC and its potential side effects. Additionally, the antibacterial activity of BEPC needs to be further explored to determine its potential as a new antibiotic. Finally, the potential of BEPC as a therapeutic agent for the treatment of inflammatory diseases and cancer needs to be further investigated in preclinical and clinical studies.
Conclusion
In conclusion, BEPC is a chemical compound with promising potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and antibacterial activities make it a promising candidate for the development of new drugs. The synthesis of BEPC is relatively simple, and its mechanism of action is currently being studied. However, more research is needed to fully understand the potential of BEPC as a therapeutic agent.
Méthodes De Synthèse
BEPC can be synthesized by the reaction of 4-ethylbenzaldehyde and pyrrolidine-3-carbohydrazide in the presence of a catalytic amount of acetic acid. The resulting product is then treated with benzaldehyde to obtain BEPC. The synthesis of BEPC is relatively simple and can be achieved in high yield.
Applications De Recherche Scientifique
BEPC has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. BEPC has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, BEPC has been found to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-2-15-8-10-18(11-9-15)23-14-17(12-19(23)24)20(25)22-21-13-16-6-4-3-5-7-16/h3-11,13,17H,2,12,14H2,1H3,(H,22,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPKTQHEOSJNOL-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-oxo-N'-[(E)-phenylmethylidene]pyrrolidine-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5776175.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]acetamide](/img/structure/B5776176.png)


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)

![7-chloro-2-[(3-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5776249.png)

![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)